Z-Ala-Ser methyl ester
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Overview
Description
Z-Ala-Ser methyl ester is a dipeptide derivative composed of N-benzyloxycarbonyl-L-alanine and L-serine methyl ester. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. Its molecular weight is 324.33 g/mol, and it is typically found as a white to off-white powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Ser methyl ester involves the protection of the amino group of L-alanine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group of L-serine with methanol. The general steps are as follows:
Protection of L-Alanine: The amino group of L-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Esterification of L-Serine: The carboxyl group of L-serine is esterified using methanol and an acid catalyst like hydrochloric acid.
Coupling Reaction: The protected L-alanine and esterified L-serine are coupled using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can enhance efficiency and yield .
Types of Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the serine residue.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Formation of N-benzyloxycarbonyl-L-alanine and L-serine.
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced derivatives of the alanine or serine residues.
Scientific Research Applications
Z-Ala-Ser methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-Ala-Ser methyl ester primarily involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack by the amino group of one amino acid on the carbonyl carbon of another, facilitated by coupling agents. This compound can also interact with enzymes and proteins, influencing their structure and function .
Comparison with Similar Compounds
Z-Ala-Gly methyl ester: Similar structure but with glycine instead of serine.
Z-Ala-Leu methyl ester: Contains leucine instead of serine.
Z-Ala-Val methyl ester: Contains valine instead of serine.
Uniqueness: Z-Ala-Ser methyl ester is unique due to the presence of the serine residue, which introduces a hydroxyl group that can participate in additional hydrogen bonding and chemical reactions. This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19)/t10-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVXGMLTOPUJTE-JQWIXIFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426752 |
Source
|
Record name | Z-Ala-Ser methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19542-34-8 |
Source
|
Record name | Z-Ala-Ser methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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